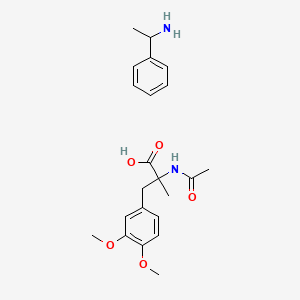
N-Acetyl D-alpha-methyl dopa dimethyl ether (+)-alpha-methylbenzylamine salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
该化合物以其独特的化学结构为特征,包括乙酰基、甲基多巴部分和二甲醚官能团
准备方法
合成路线和反应条件
N-乙酰基-D-α-甲基多巴二甲醚 (+)-α-甲基苄胺盐的合成涉及多个步骤,从该化合物的基本组成部分开始。第一步通常涉及 D-α-甲基多巴的乙酰化,然后引入二甲醚基团。最后一步涉及与 (+)-α-甲基苄胺形成盐。每个步骤都需要特定的反应条件,例如受控温度、pH 值以及使用适当的催化剂,以确保获得具有高纯度和产率的所需产物。
工业生产方法
在工业环境中,N-乙酰基-D-α-甲基多巴二甲醚 (+)-α-甲基苄胺盐的生产使用大型反应器和连续流动工艺进行放大。使用自动化系统和先进的分析技术可确保生产过程中的一致质量和效率。工业生产中的主要考虑因素包括优化反应条件,使用具有成本效益的原料以及实施严格的质量控制措施。
化学反应分析
反应类型
N-乙酰基-D-α-甲基多巴二甲醚 (+)-α-甲基苄胺盐可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以形成相应的氧化物或其他氧化衍生物。
还原: 还原反应可导致形成该化合物的还原形式。
取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如高锰酸钾)、还原剂(例如硼氢化钠)以及用于取代反应的各种亲核试剂和亲电试剂。温度、溶剂和 pH 值等反应条件被仔细控制以实现所需的成果。
形成的主要产物
从这些反应中形成的主要产物取决于所用反应条件和试剂。例如,氧化可能产生氧化物或羟基化衍生物,而还原可能产生醇或胺。取代反应可以产生多种产物,具体取决于所引入取代基的性质。
科学研究应用
N-乙酰基-D-α-甲基多巴二甲醚 (+)-α-甲基苄胺盐在科学研究中具有广泛的应用,包括:
化学: 用作有机合成和化学分析中的试剂或中间体。
生物学: 研究其对生物系统的潜在影响及其与生物大分子的相互作用。
医药: 研究其潜在的治疗特性及其在药物开发中的作用。
工业: 用于生产各种化学产品和材料。
作用机制
N-乙酰基-D-α-甲基多巴二甲醚 (+)-α-甲基苄胺盐的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能与受体或酶结合,调节其活性并导致各种生物效应。所涉及的确切分子靶标和途径取决于该化合物使用的具体应用和环境。
相似化合物的比较
类似化合物
- N-乙酰基-D-α-甲基多巴
- N-乙酰基-D-α-甲基多巴二甲醚
- (+)-α-甲基苄胺
独特性
N-乙酰基-D-α-甲基多巴二甲醚 (+)-α-甲基苄胺盐的独特性在于其官能团的组合以及 (+)-α-甲基苄胺盐的存在
属性
分子式 |
C22H30N2O5 |
|---|---|
分子量 |
402.5 g/mol |
IUPAC 名称 |
2-acetamido-3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid;1-phenylethanamine |
InChI |
InChI=1S/C14H19NO5.C8H11N/c1-9(16)15-14(2,13(17)18)8-10-5-6-11(19-3)12(7-10)20-4;1-7(9)8-5-3-2-4-6-8/h5-7H,8H2,1-4H3,(H,15,16)(H,17,18);2-7H,9H2,1H3 |
InChI 键 |
KDQYJRLZCOLDFL-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N.CC(=O)NC(C)(CC1=CC(=C(C=C1)OC)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















